molecular formula C73H129N7O21 B590861 (α1S,α4S,α8S)-α,α',α''-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ',δ''-trioxo-1,4,8,11-te CAS No. 862778-56-1

(α1S,α4S,α8S)-α,α',α''-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ',δ''-trioxo-1,4,8,11-te

Cat. No.: B590861
CAS No.: 862778-56-1
M. Wt: 1440.863
InChI Key: OAYGKFKKVVWTMW-VPMCDZTMSA-N
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Description

(α1S,α4S,α8S)-α,α’,α’‘-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’'-trioxo-1,4,8,11-tetraazacyclotetradecane is a complex organic compound with a molecular formula of C59H93N11O25S and a molecular weight of 1388.51 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and oxo groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (α1S,α4S,α8S)-α,α’,α’‘-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’'-trioxo-1,4,8,11-tetraazacyclotetradecane involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

(α1S,α4S,α8S)-α,α’,α’‘-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’'-trioxo-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions . In biology, it is studied for its potential as a drug delivery agent and its interactions with biological molecules. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of advanced materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of (α1S,α4S,α8S)-α,α’,α’‘-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’'-trioxo-1,4,8,11-tetraazacyclotetradecane involves its interaction with specific molecular targets and pathways. It can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it can interact with biological molecules, influencing cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (α1S,α4S,α8S)-α,α’,α’‘-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’'-trioxo-1,4,8,11-tetraazacyclotetradecane include other tetraazacyclotetradecane derivatives and compounds with similar functional groups. These compounds share some chemical properties but differ in their specific structures and applications. For example, 1,4,8,11-tetraazacyclotetradecane-1,4,8-tripentanoic acid derivatives have similar coordination chemistry properties but may differ in their biological activities and industrial applications .

Properties

CAS No.

862778-56-1

Molecular Formula

C73H129N7O21

Molecular Weight

1440.863

IUPAC Name

tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C73H129N7O21/c1-65(2,3)93-56(84)44-78(45-57(85)94-66(4,5)6)50(62(90)99-71(19,20)21)30-33-53(81)75-39-29-40-77(55(83)35-32-52(64(92)101-73(25,26)27)80(48-60(88)97-69(13,14)15)49-61(89)98-70(16,17)18)43-42-76(38-28-36-74-37-41-75)54(82)34-31-51(63(91)100-72(22,23)24)79(46-58(86)95-67(7,8)9)47-59(87)96-68(10,11)12/h50-52,74H,28-49H2,1-27H3/t50-,51-,52-/m0/s1

InChI Key

OAYGKFKKVVWTMW-VPMCDZTMSA-N

SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCNCCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Synonyms

(αS,α’S,α’’S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-tetraazacyclotetradecane-1,4,8-tripentanoic Acid Tris(1,1-dimethylethyl) Ester

Origin of Product

United States

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